1-(4-nitrophenyl)-5-phenyl-1H-tetrazole
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Overview
Description
1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a nitrophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-5-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Cycloaddition: The tetrazole ring can undergo cycloaddition reactions with various dienophiles, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents.
Cycloaddition: Dienophiles like alkenes or alkynes.
Major Products Formed
Reduction: 1-(4-aminophenyl)-5-phenyl-1H-tetrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Cycloaddition: New heterocyclic compounds with diverse structures.
Scientific Research Applications
1-(4-nitrophenyl)-5-phenyl-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl-1H-tetrazole: Lacks the phenyl group, which may affect its reactivity and binding properties.
1-phenyl-1H-tetrazole: Lacks the nitrophenyl group, which may reduce its potential for specific interactions in biological systems.
1-(4-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a tetrazole ring, leading to different chemical and biological properties.
Uniqueness
1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these groups with the tetrazole ring enhances the compound’s versatility in various fields of research .
Properties
CAS No. |
57761-71-4 |
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Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)12-8-6-11(7-9-12)17-13(14-15-16-17)10-4-2-1-3-5-10/h1-9H |
InChI Key |
QYEKBWOTNYGGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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